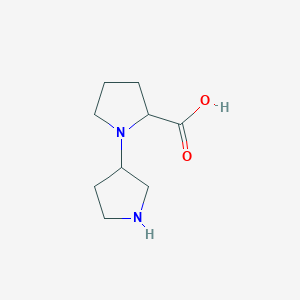

1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-pyrrolidin-3-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(13)8-2-1-5-11(8)7-3-4-10-6-7/h7-8,10H,1-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAKNSJXZVNHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCNC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Cellular Effects

Pyrrolidine derivatives have been shown to possess various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc.

Molecular Mechanism

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Temporal Effects in Laboratory Settings

Pyrrolidine derivatives have been shown to possess various biological activities, which could potentially change over time.

Dosage Effects in Animal Models

Pyrrolidine derivatives have been shown to possess various biological activities, which could potentially vary with different dosages.

Metabolic Pathways

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Biological Activity

1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid (CAS No. 1431861-79-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from diverse studies and sources.

Chemical Structure and Properties

1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid features a unique pyrrolidine core, which is known for various pharmacological activities. The molecular formula is , with a molecular weight of approximately 216.25 g/mol .

Biological Activities

The biological activities of 1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid are primarily linked to its interactions at the molecular level, influencing various biochemical pathways.

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. Specifically, studies have shown that similar pyrrolidine derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

2. Anticancer Activity

Pyrrolidine derivatives have been explored for their anticancer potential. For instance, compounds with similar structures demonstrated cytotoxic effects against human lung adenocarcinoma cells (A549), showing promise for further development as anticancer agents .

3. Anti-inflammatory Effects

The anti-inflammatory properties of pyrrolidine-containing compounds have been documented, suggesting that 1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid may modulate inflammatory responses through specific receptor interactions .

The mechanisms by which 1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid exerts its biological effects are not fully elucidated but may involve:

- Receptor Modulation : Interaction with various receptors involved in inflammation and cancer pathways.

- Enzyme Inhibition : Potential inhibition of enzymes such as metalloproteases, which play roles in tumor progression and metastasis .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of pyrrolidine derivatives:

- Antimicrobial Study : A study investigating the antimicrobial efficacy of pyrrolidine derivatives found that certain structural modifications significantly enhanced activity against resistant bacterial strains .

- Anticancer Evaluation : In vitro assays using A549 cells indicated that specific derivatives exhibited cytotoxicity comparable to established chemotherapeutics like cisplatin, suggesting a viable pathway for drug development .

- Inflammation Research : Research highlighted the role of pyrrolidine derivatives in modulating inflammatory cytokine production, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis

The biological activity of 1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid | Moderate | Significant | Present |

| Pyrrolidine derivative A | High | Moderate | Low |

| Pyrrolidine derivative B | Low | High | Moderate |

Scientific Research Applications

Metalloprotease Inhibition

One of the primary applications of 1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid derivatives is their role as inhibitors of metalloproteases, particularly zinc hydrolases. These enzymes are implicated in various diseases, including myocardial ischemia, congestive heart failure, and pulmonary hypertension. By inhibiting these enzymes, the compound can potentially treat or prevent conditions associated with excessive metalloprotease activity .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antimicrobial properties against multidrug-resistant Gram-positive pathogens and fungi. For instance, certain analogues demonstrated structure-dependent antimicrobial activity, suggesting that 1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid could be further developed into novel antimicrobial agents targeting resistant strains .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Research indicates that specific derivatives show promising results in inhibiting cancer cell proliferation in vitro, particularly against lung cancer cells. This highlights the potential of pyrrolidine derivatives as candidates for cancer therapeutics .

G-Protein Bile Acid Receptor Modulation

The compound's derivatives have been studied for their ability to act as agonists for the G-protein bile acid receptor 1 (GPBAR1), which is involved in metabolic and inflammatory diseases such as type 2 diabetes and obesity. The selectivity and efficacy of these compounds make them suitable candidates for developing treatments for metabolic disorders .

Synthesis of Novel Chemical Entities

The synthetic versatility of pyrrolidine derivatives allows for the creation of novel chemical entities with diverse biological activities. The ability to modify the pyrrolidine structure facilitates the exploration of new pharmacophores that can be optimized for specific therapeutic targets .

Polymer Chemistry

In material science, pyrrolidine-based compounds have been explored for their potential use in creating advanced polymers with unique properties. Their ability to form stable bonds and modify physical characteristics makes them valuable in developing new materials for various applications, including drug delivery systems and biocompatible materials .

Case Studies

Comparison with Similar Compounds

1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic Acid (CAS 1086380-66-6)

- Structure : Features a pyridin-3-ylmethyl group attached to the pyrrolidine nitrogen, with a carboxylic acid at the 3-position.

- Molecular Formula : C₁₁H₁₄N₂O₂.

- The carboxylic acid at position 3 (vs. position 2 in the target compound) alters hydrogen-bonding interactions and steric effects .

1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic Acid (CAS 1316217-16-9)

- Structure : Contains a pyrimidin-2-yl substituent on the pyrrolidine nitrogen.

- The absence of a second pyrrolidine ring reduces molecular rigidity compared to the target compound .

1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic Acid (CAS 23500-16-5)

- Structure: Includes a 2-methylpropanoyl (isobutyryl) group on the pyrrolidine nitrogen.

- Molecular Weight : 185.22 g/mol.

- Key Differences :

(S)-Pyrrolidine-3-carboxylic Acid (CAS 72580-54-2)

Enalapril Maleate Impurity A (CAS 76420-74-1)

- Structure: A peptidomimetic derivative with an ethoxycarbonyl-phenylpropylamino-propanoyl substituent.

- Key Differences: The extended peptide-like chain enhances interactions with angiotensin-converting enzyme (ACE), a therapeutic target.

Physicochemical and Functional Comparisons

Solubility

- Target Compound: Predicted to have moderate aqueous solubility due to the carboxylic acid group, but the bicyclic structure may reduce solubility compared to monocyclic analogs.

- 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic Acid : Likely lower solubility due to aromatic pyridine hydrophobicity .

- Polyhydroxylated Derivatives (e.g., ) : Exhibit high aqueous solubility due to multiple hydroxyl groups .

Q & A

What are the optimal synthetic routes for 1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid, and how can reaction yields be improved?

Advanced Methodological Answer :

Synthesis typically involves multi-step routes, such as coupling pyrrolidine derivatives with protected carboxylic acid groups. For example, parallel solution-phase approaches (e.g., starting from itaconic acid derivatives) can be optimized by adjusting catalysts (e.g., Pd/C for hydrogenation), reaction temperatures, and protecting group strategies (e.g., tert-butoxycarbonyl (Boc) for amine protection). Yield improvements may require monitoring intermediates via HPLC or TLC and optimizing stoichiometric ratios .

How can the stereochemical configuration of 1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid be confirmed?

Basic Methodological Answer :

X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for structurally similar proline derivatives (e.g., (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid) . Complementary techniques include chiral HPLC with polarimetric detection or NMR analysis using chiral shift reagents .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Methodological Answer :

Follow SDS guidelines: use PPE (gloves, lab coat, safety goggles), ensure proper ventilation, and avoid inhalation/skin contact. For spills, neutralize with inert absorbents and dispose as hazardous waste. Acute toxicity data (e.g., LD50) should guide emergency procedures, with immediate medical consultation if exposed .

How can researchers assess the purity of 1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid?

Advanced Methodological Answer :

Use reverse-phase HPLC with UV detection (210–254 nm) and a C18 column. Validate purity by spiking with known impurities (e.g., diastereomers or unprotected intermediates) and comparing retention times. Mass spectrometry (LC-MS) can confirm molecular weight, while elemental analysis ensures stoichiometric accuracy .

What in vitro assays are suitable for evaluating its biological activity?

Advanced Methodological Answer :

Screen for enzyme inhibition (e.g., proteases or kinases) using fluorogenic substrates. For cytotoxicity, perform MTT assays on cell lines (e.g., HEK293 or HeLa). Dose-response curves (IC50/EC50) should be generated with triplicate measurements to ensure reproducibility. Reference structurally related compounds like Ceranapril for assay design .

How should conflicting toxicity data from different sources be resolved?

Advanced Methodological Answer :

Validate discrepancies (e.g., acute toxicity classifications) using standardized in vitro assays (e.g., Ames test for mutagenicity, OECD 423 for acute oral toxicity). Cross-reference SDS data with peer-reviewed studies and perform independent LC-MS profiling to rule out impurity-driven toxicity .

What computational methods predict the compound’s interaction with biological targets?

Advanced Methodological Answer :

Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., from PDB) can predict binding affinities. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. PubChem-derived InChI keys and SMILES strings ensure accurate 3D model generation .

How does stereochemistry influence its pharmacological activity?

Advanced Methodological Answer :

Stereoisomers often exhibit divergent bioactivity. Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare using in vitro binding assays. For example, (S)- vs. (R)-proline derivatives show distinct enzyme inhibition profiles, highlighting the need for chiral resolution techniques .

What strategies mitigate degradation during long-term storage?

Basic Methodological Answer :

Store under inert gas (N2/Ar) at –20°C in airtight containers. Perform forced degradation studies under heat, light, and humidity to identify labile groups (e.g., Boc-protected amines). Stabilize solutions with antioxidants (e.g., BHT) or buffering agents (pH 6–8) .

How can reaction mechanisms for its synthesis be elucidated?

Advanced Methodological Answer :

Use isotopic labeling (e.g., ²H or ¹³C) to track bond formation. Kinetic studies (e.g., variable-temperature NMR) identify rate-determining steps. Computational tools (Gaussian for DFT calculations) model transition states and intermediates, validated by MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.